molecular formula C10H10ClN3O2 B1627250 3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide CAS No. 915920-69-3

3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide

Cat. No. B1627250
M. Wt: 239.66 g/mol
InChI Key: JGCKERWIFJNBBQ-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as “2-Chloro-N-(2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide”, have been studied1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide”. However, imidazole compounds are known to participate in a variety of chemical reactions2.


Scientific Research Applications

Synthesis and Antinociceptive Activity

Research has focused on the synthesis of benzimidazole derivatives and their antinociceptive activity, providing valuable insights into the development of new analgesic agents. For example, a study by Önkol et al. (2004) explored the synthesis of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives and tested their antinociceptive activity using various methods. Some derivatives showed significant activity, suggesting potential applications in pain management Önkol et al., 2004.

Antitumor and Cytotoxicity Studies

Benzimidazole compounds have also been studied for their antitumor properties and cytotoxic effects against cancer cell lines. Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, which showed substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines, indicating their potential as chemotherapeutic agents Paul et al., 2015.

Herbicidal Activity

The application of benzimidazole derivatives extends into agriculture, where they have been used to develop new herbicides. Liu et al. (2008) reported the synthesis and herbicidal activity of a benzimidazole compound, highlighting its effectiveness in controlling unwanted vegetation Liu et al., 2008.

Photodynamic Therapy

Benzimidazole units known for biological properties have been incorporated into novel phthalocyanines for photodynamic therapy, a treatment method for cancer. Şen et al. (2019) synthesized phthalocyanines with benzimidazole units and evaluated their photophysicochemical properties, demonstrating their potential in cancer treatment through photodynamic therapy Şen et al., 2019.

Molecular Docking and Anticancer Agents

Design and synthesis of benzimidazole analogues have been guided by molecular docking studies to identify potential anticancer agents. Chhajed et al. (2016) designed EGFR antagonist benzimidazole derivatives, showing significant in vitro anticancer activity, indicating their utility in developing targeted cancer therapies Chhajed et al., 2016.

Safety And Hazards

The safety and hazards associated with “3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide” are not known. However, Material Safety Data Sheets (MSDS) are typically available for similar compounds1.


Future Directions

The future directions for the study of “3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide” are not clear due to the limited information available. However, imidazole compounds are of great interest in the development of new drugs2.


Please note that this analysis is based on the limited information available and may not fully cover “3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide”. Further research and studies are needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

3-chloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-4-3-9(15)12-6-1-2-7-8(5-6)14-10(16)13-7/h1-2,5H,3-4H2,(H,12,15)(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCKERWIFJNBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCCl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589380
Record name 3-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide

CAS RN

915920-69-3
Record name 3-Chloro-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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